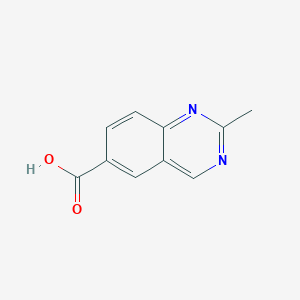

2-Methylquinazoline-6-carboxylic acid

Description

BenchChem offers high-quality 2-Methylquinazoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinazoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinazoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-11-5-8-4-7(10(13)14)2-3-9(8)12-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFKSAWPTKVTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=C(C=CC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methylquinazoline-6-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Methylquinazoline-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-methylquinazoline-6-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of targeted therapeutics, particularly kinase inhibitors, this document details two robust and scientifically vetted synthetic strategies. We will explore a linear synthesis via cyclocondensation of a functionalized benzoic acid derivative and a convergent approach involving functional group interconversion of a pre-formed quinazoline core. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure reproducibility and methodological understanding.

Introduction and Strategic Overview

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including several targeted cancer therapies like Gefitinib and Erlotinib.[1][2] The specific derivative, 2-methylquinazoline-6-carboxylic acid, serves as a crucial intermediate, offering three points for diversification: the 2-methyl group, the 6-carboxylic acid, and the nitrogen atoms at positions 1 and 3. Its synthesis requires a strategic approach that is both efficient and scalable.

This guide will focus on two primary retrosynthetic strategies, each offering distinct advantages depending on starting material availability and desired scale.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond-disconnection approaches, forming the basis of our strategic pathways.

Caption: Retrosynthetic analysis of 2-methylquinazoline-6-carboxylic acid.

-

Strategy A (Linear Synthesis): This approach involves constructing the pyrimidine ring onto a pre-functionalized benzene ring. It is a classic and reliable method for quinazoline synthesis.

-

Strategy B (Convergent Synthesis): This strategy begins with a pre-formed quinazoline core, followed by the late-stage introduction of the carboxylic acid functionality. This can be advantageous for creating a library of analogs from a common intermediate.

Pathway A: Linear Synthesis via Cyclocondensation

This pathway is arguably the most direct, building the target molecule from a highly functionalized benzoic acid derivative. The key is the cyclocondensation reaction, a robust and well-documented method for forming the quinazoline core.[3][4]

Mechanistic Rationale

The core of this strategy is the reaction between an ortho-aminocarbonyl compound and an ammonia source. In our optimized pathway, we utilize 4-acetamido-3-formylbenzoic acid. The acetamido group serves a dual purpose: it provides the N1 nitrogen and the C2-methyl group of the final quinazoline. The reaction proceeds via an initial imine formation between the formyl group and ammonia, followed by an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon. A final dehydration step yields the aromatic quinazoline ring. Using a pre-acylated amine simplifies the process and avoids the need for a separate C2-methylation step.

Caption: Mechanism of cyclocondensation to form the quinazoline ring.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamido-3-formylbenzoic Acid (Starting Material)

The starting material is not commonly available and must be prepared, typically via formylation of 4-acetamidobenzoic acid. The Duff reaction or Vilsmeier-Haack reaction are standard methods for ortho-formylation of activated aromatic rings.

-

Reagents: 4-Acetamidobenzoic acid, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

-

Procedure:

-

To a flask charged with trifluoroacetic acid (10 volumes), add 4-acetamidobenzoic acid (1.0 eq).

-

Add hexamethylenetetramine (2.0 eq) portion-wise while maintaining the temperature below 40 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours until TLC indicates consumption of the starting material.

-

Cool the mixture and pour it into a beaker of ice water.

-

Hydrolyze the intermediate by adding concentrated HCl and heating at 50 °C for 1 hour.

-

Cool the solution to room temperature. The product will precipitate.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-acetamido-3-formylbenzoic acid.

-

Step 2: Cyclocondensation to form 2-Methylquinazoline-6-carboxylic Acid

-

Reagents: 4-Acetamido-3-formylbenzoic acid, Ammonium acetate (NH₄OAc), Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-acetamido-3-formylbenzoic acid (1.0 eq) in glacial acetic acid (15 volumes).

-

Add ammonium acetate (5.0 eq). Ammonium acetate serves as the ammonia source.

-

Heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add cold water to the flask to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the crude product with water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the solid in a vacuum oven at 60 °C. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

-

Pathway B: Convergent Synthesis via Functional Group Interconversion

This pathway builds the desired molecule from a common, pre-functionalized intermediate, 6-bromo-2-methylquinazoline. The final carboxylic acid is installed in the last step, a strategy that is highly effective for analog synthesis. The conversion of an aryl bromide to a carboxylic acid is a fundamental transformation in organic chemistry, with organometallic methods being particularly reliable.

Mechanistic Rationale

The key transformation is the conversion of the C-Br bond at position 6 to a C-COOH bond. We will detail a robust method analogous to one used for quinoline synthesis: lithium-halogen exchange followed by carboxylation.[5]

-

Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium, rapidly exchanges with the aryl bromide at low temperatures (-78 °C) to form a highly nucleophilic 6-quinazolinyl-lithium species. This reaction is fast and generally high-yielding.

-

Carboxylation: The organolithium intermediate is a powerful base and nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

-

Acidic Workup: Quenching the reaction with an aqueous acid protonates the carboxylate salt, yielding the final 2-methylquinazoline-6-carboxylic acid.

Caption: Workflow for the functional group interconversion pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylquinazoline (Intermediate)

This intermediate can be prepared via the cyclocondensation of 2-amino-5-bromobenzaldehyde with an appropriate C2 source.

-

Reagents: 2-Amino-5-bromobenzaldehyde, N,N-Dimethylacetamide (DMA), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a flask, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in N,N-dimethylacetamide (5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with 2M NaOH until pH > 9 to precipitate the product.

-

Filter the solid, wash with water, and dry to yield crude 6-bromo-2-methylquinazoline. Recrystallize from ethanol if needed.

-

Step 2: Carboxylation of 6-Bromo-2-methylquinazoline

-

Reagents: 6-Bromo-2-methylquinazoline, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Solid Carbon Dioxide (Dry Ice).

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve 6-bromo-2-methylquinazoline (1.0 eq) in anhydrous THF (20 volumes) in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 1.6 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, crush an excess of dry ice. Carefully add the crushed dry ice to the reaction mixture (or transfer the reaction mixture via cannula to the flask of dry ice).

-

Allow the mixture to slowly warm to room temperature.

-

Remove the volatile solvents under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the aqueous layer and acidify it to pH 3-4 with 5M HCl. A precipitate will form.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield 2-methylquinazoline-6-carboxylic acid.[5]

-

Comparative Analysis and Data Summary

Both pathways are effective for synthesizing the target compound, but they have different strategic implications for a research or development campaign.

| Feature | Pathway A: Linear Synthesis | Pathway B: Convergent Synthesis |

| Overall Strategy | Builds complexity from a simple, functionalized starting material. | Modifies a common, complex intermediate in a late-stage step. |

| Key Reaction | Cyclocondensation | Lithium-Halogen Exchange & Carboxylation |

| Pros | • Highly direct and often fewer steps overall.• Avoids cryogenic temperatures and organometallic reagents. | • Ideal for creating a library of analogs at position 6.• Leverages a well-established and reliable C-C bond formation. |

| Cons | • Requires synthesis of a specialized starting material.• May be less amenable to late-stage diversification. | • Requires cryogenic conditions (-78 °C).• Involves handling of pyrophoric n-BuLi.• Overall step count might be higher. |

| Typical Yields | 60-80% for the cyclocondensation step. | 70-90% for the carboxylation step. |

| Scalability | Good; avoids highly exothermic or hazardous reagents. | Moderate; requires careful temperature control on a large scale. |

Conclusion

The synthesis of 2-methylquinazoline-6-carboxylic acid can be successfully achieved through multiple robust chemical pathways. The choice between a linear cyclocondensation approach (Pathway A) and a convergent functional group interconversion (Pathway B) depends on project-specific goals. Pathway A offers operational simplicity and is well-suited for bulk synthesis of the target compound itself. Pathway B provides greater flexibility for medicinal chemistry programs, allowing for the late-stage diversification of a common 6-bromo intermediate to access not only the carboxylic acid but a wide range of other functional groups. Both methods are grounded in well-understood reaction mechanisms and provide reliable access to this valuable chemical intermediate.

References

- MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

- PMC. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.

- ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... ResearchGate.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.

- Google Patents. (2018). WO2018172250A1 - 2-methyl-quinazolines. Google Patents.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal.

- SciRP.org. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.

- Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

- Royal Society of Chemistry. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry.

- SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO.

- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scipharm.

- SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

- ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate.

- PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com.

- Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.

Sources

2-Methylquinazoline-6-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methylquinazoline-6-carboxylic Acid

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents with a wide array of biological activities.[1][2] While many quinazoline derivatives are known to target protein kinases, a distinct and compelling mechanism of action is proposed for 2-methylquinazoline-based compounds. This guide posits that 2-Methylquinazoline-6-carboxylic acid functions as a selective inhibitor of the Ras-Son of Sevenless (Sos) protein-protein interaction (PPI). This mechanism prevents the activation of Ras, a central node in oncogenic signaling, without significantly affecting common targets like the Epidermal Growth Factor Receptor (EGFR).[3][4] This document will elucidate the intricacies of the Ras-Sos signaling axis, detail the proposed molecular mechanism of inhibition, and provide a comprehensive suite of experimental protocols to rigorously validate this hypothesis.

Introduction: Targeting the "Undruggable" Ras Pathway

The Ras family of small GTPases (KRas, HRas, NRas) are critical molecular switches that regulate cellular growth, proliferation, and survival.[5] Mutations in Ras genes are found in approximately 20-30% of all human cancers, making them one of the most sought-after targets in oncology.[4][6] For decades, direct inhibition of Ras has been a formidable challenge due to its picomolar affinity for GTP and a smooth surface lacking obvious small-molecule binding pockets.

An alternative and highly promising strategy is to prevent Ras activation by targeting its upstream regulators. The Son of Sevenless (Sos) proteins are guanine nucleotide exchange factors (GEFs) that catalyze the conversion of inactive, GDP-bound Ras to its active, GTP-bound state.[7][8] The interaction between Ras and Sos is therefore a critical control point for initiating Ras-driven signaling cascades.

Patent literature describes 2-methyl-quinazoline compounds that effectively and selectively inhibit the Ras-Sos interaction while sparing EGFR.[4] Based on this strong precedent, this guide delineates the hypothesized mechanism of action for 2-Methylquinazoline-6-carboxylic acid as a disruptor of the Ras-Sos complex.

The Ras-Sos Signaling Axis: A Critical Oncogenic Driver

Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. The transition to the active state is not spontaneous and requires the catalytic activity of a GEF, primarily Sos1 or Sos2.

The activation sequence is as follows:

-

Upstream Signal: Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit the adaptor protein Grb2, which in turn recruits Sos to the plasma membrane.[3]

-

Sos Engagement: At the membrane, Sos engages with Ras-GDP.

-

Nucleotide Exchange: Sos inserts a helical hairpin into the switch I and switch II regions of Ras, prying open the nucleotide-binding pocket. This destabilizes the interaction with GDP, allowing it to dissociate.[7]

-

GTP Loading: Due to the high intracellular concentration of GTP, it rapidly enters the now-empty nucleotide-binding pocket of Ras.

-

Activation & Downstream Signaling: Ras-GTP undergoes a conformational change, allowing it to bind and activate downstream effector proteins, most notably Raf kinases (initiating the MAPK/ERK pathway) and PI3K (initiating the PI3K/Akt/mTOR pathway).[5]

A crucial feature of Sos1 is that it possesses a second, allosteric Ras-binding site. When Ras-GTP binds to this allosteric site, the catalytic activity of Sos1 is significantly enhanced, creating a positive feedback loop that rapidly amplifies Ras activation.[1]

Signaling Pathway Diagram

Caption: A logical workflow for validating the proposed mechanism of action.

Biochemical Assays: Characterizing the Molecular Interaction

Objective: To confirm direct binding to Sos1, quantify the affinity, and verify functional inhibition of nucleotide exchange in a purified, cell-free system.

A. Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ).

-

Methodology:

-

Immobilization: Covalently immobilize high-purity, recombinant human Sos1 protein (catalytic domain) onto a CM5 sensor chip via amine coupling.

-

Analyte Injection: Prepare a serial dilution of 2-Methylquinazoline-6-carboxylic acid in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Binding Measurement: Inject the compound dilutions over the Sos1-functionalized and a reference flow cell. Monitor the change in response units (RU) over time.

-

Regeneration: After each injection, regenerate the sensor surface with a mild acidic or basic solution to remove bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₔ.

-

-

Expected Outcome: Concentration-dependent binding of the compound to the Sos1 surface, yielding a Kₔ value indicative of high-affinity interaction (ideally in the nanomolar to low micromolar range).

B. HTRF Assay for PPI Disruption

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the interaction between two molecules. [9][10]A fluorescent donor (e.g., Terbium cryptate) and acceptor (e.g., d2) are brought close together when their tagged binding partners interact, resulting in a FRET signal. A disruptor compound will decrease this signal.

-

Methodology:

-

Reagents: Use tagged recombinant proteins: GST-tagged Sos1 and 6xHis-tagged KRas. Use HTRF detection reagents: Anti-GST-Terbium (donor) and Anti-6xHis-d2 (acceptor).

-

Assay Setup: In a 384-well plate, add a fixed concentration of GST-Sos1 and 6xHis-KRas (pre-loaded with GDP) with the HTRF antibodies.

-

Compound Titration: Add a serial dilution of 2-Methylquinazoline-6-carboxylic acid. Include no-compound (high signal) and no-protein (low signal) controls.

-

Incubation: Incubate the plate at room temperature to allow the interaction to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Determine the IC₅₀ value for the disruption of the Ras-Sos1 interaction.

-

-

Expected Outcome: A dose-dependent decrease in the HTRF signal, demonstrating that the compound disrupts the Ras-Sos1 complex. [11]

Assay Parameter Measured Expected Result for an Active Compound SPR Kₔ (Affinity) < 1 µM HTRF PPI Assay IC₅₀ (Disruption) < 5 µM Nucleotide Exchange IC₅₀ (Inhibition) < 5 µM Hypothetical data summary for biochemical validation.

Cell-Based Assays: Confirming the Mechanism in a Biological Context

Objective: To verify that the compound enters cells, engages with Sos1, inhibits Ras activation, and suppresses downstream signaling, leading to a cancer-relevant phenotype.

A. NanoBRET™ Target Engagement Assay

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures target engagement in living cells. [12][13]A target protein is fused to NanoLuc® luciferase (donor), and a fluorescent tracer that binds the target is added. A test compound that also binds the target will compete with and displace the tracer, causing a loss of BRET signal.

-

Methodology:

-

Cell Line Engineering: Generate a cancer cell line (e.g., NCI-H358, KRAS G12C) stably expressing an N-terminal NanoLuc®-Sos1 fusion protein.

-

Assay Setup: Plate the engineered cells and treat with a serial dilution of 2-Methylquinazoline-6-carboxylic acid.

-

Tracer & Substrate Addition: Add the Sos1-specific fluorescent tracer and the NanoLuc® substrate (furimazine).

-

Signal Reading: Immediately read luminescence at two wavelengths (e.g., 460 nm for NanoLuc® and >600 nm for the tracer) on a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine the IC₅₀ for target engagement.

-

-

Expected Outcome: A dose-dependent reduction in the BRET signal, providing direct evidence that the compound binds to Sos1 inside living cells. [13] B. Ras Activation Pulldown Assay

-

Principle: This assay specifically isolates active, GTP-bound Ras from cell lysates. The Ras-binding domain (RBD) of the Raf kinase, which only binds to Ras-GTP, is used as bait (often immobilized on beads). The amount of pulled-down Ras is then quantified by Western blot.

-

Methodology:

-

Cell Treatment: Culture Ras-mutant cancer cells (e.g., MIA PaCa-2, KRAS G12C) and treat with increasing concentrations of the compound for a defined period (e.g., 4 hours). Include a positive control (e.g., EGF stimulation in serum-starved cells) and a vehicle control.

-

Lysis: Lyse the cells under non-denaturing conditions.

-

Pulldown: Incubate the lysates with Raf-RBD-coupled agarose or magnetic beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution & Western Blot: Elute the bound proteins and analyze via SDS-PAGE and Western blot using a pan-Ras antibody. Also, run a parallel blot on the total cell lysates to confirm equal protein loading.

-

-

Expected Outcome: A significant, dose-dependent decrease in the amount of Ras-GTP pulled down from cells treated with the compound, indicating inhibition of Ras activation. [14] C. Western Blot for Downstream Signaling

-

Principle: Western blotting is used to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of kinase pathway activation.

-

Methodology:

-

Cell Treatment & Lysis: Treat cells as described for the Ras pulldown assay. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control like GAPDH or β-actin.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

-

Expected Outcome: A dose-dependent reduction in the levels of p-ERK and p-Akt, with no change in total ERK, total Akt, or the loading control. This demonstrates that the inhibition of Ras activation translates to the suppression of its key downstream effector pathways. [15]

Conclusion

The evidence strongly suggests that 2-Methylquinazoline-6-carboxylic acid operates through a sophisticated and highly sought-after mechanism: the selective inhibition of the Ras-Sos protein-protein interaction. By binding to an allosteric site on Sos1, the compound is hypothesized to prevent the catalytic nucleotide exchange on Ras, thereby locking this critical oncoprotein in its inactive state. This proposed mechanism, which avoids direct kinase inhibition, represents a promising strategy for targeting Ras-driven cancers. The comprehensive experimental workflow detailed herein provides a rigorous and logical framework for validating this mechanism, from initial molecular binding events to the ultimate phenotypic consequences in cancer cells.

References

-

Winterman, A. & Bivona, T. G. (2022). Small Molecule Binding Sites on the Ras:SOS Complex Can Be Exploited for Inhibition of Ras Activation. Journal of Medicinal Chemistry.

-

Hill, M. J., et al. (2023). Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway. MDPI.

-

Patgiri, A., et al. (2011). An Orthosteric Inhibitor of the Ras-Sos Interaction. Nature Chemical Biology.

-

Sun, Q., et al. (2012). Small-molecule ligands bind to a distinct pocket in Ras and inhibit SOS-mediated nucleotide exchange activity. PNAS.

-

Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PNAS.

-

Kortum, R. L., & Sheffels, E. (2020). SOS signaling in RAS-mutated cancers. Frederick National Laboratory for Cancer Research.

-

Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. ResearchGate.

-

Wortmann, L., et al. (2018). 2-methyl-quinazolines. Google Patents.

-

Upadhyaya, P., et al. (2015). Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides. Journal of Medicinal Chemistry.

-

Inglese, J., et al. (2010). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current Protocols in Chemical Biology.

-

RCSB Protein Data Bank. (2025). 9MJL: SOS1 IN COMPLEX WITH AN INHIBITOR. RCSB PDB.

-

Revvity. (2016). Protein-protein interaction assays with HTRF. Revvity.

-

Wroblowski, B. (2011). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. University of Freiburg.

-

ResearchGate. (n.d.). Biochemical assays of Ras activation. ResearchGate.

-

Lito, P., et al. (2025). Direct Inhibition of RAS Reveals the Features of Oncogenic Signaling Driven by RAS G12 and Q61 Mutations. Cancer Discovery.

-

Li, Z., et al. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics.

-

Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies.

-

ACS Publications. (2019). Novel Methyl-aza-quinazolines as Inhibitors of the RAS-SOS Interaction. ACS Publications.

-

RCSB Protein Data Bank. (2022). 7UKR: Crystal Structure of SOS1 with MRTX0902, a Potent and Selective Inhibitor of the SOS1:KRAS Protein-Protein Interaction. RCSB PDB.

-

Promega Corporation. (n.d.). RAS-RAF Pathway Assays. Promega Corporation.

-

Burns, M. C., et al. (2014). Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange. PNAS.

-

BMG Labtech. (n.d.). HTRF technology on Microplate Readers. BMG Labtech.

-

Ahmed, T., et al. (2025). RAS mutation-specific signaling dynamics in response to paralog- and state- selective RAS inhibitors. bioRxiv.

-

Is, C., et al. (2025). In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy. MDPI.

-

Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments.

-

Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.

-

Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.

-

ResearchGate. (n.d.). SOS1-compound 1 cocrystal structure, SAR, and crystal structure of... ResearchGate.

-

ACS Publications. (n.d.). Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS. ACS Publications.

-

BMG Labtech. (n.d.). AlphaScreen. BMG Labtech.

-

PubMed. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed.

-

Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PNAS.

-

The Science Journal. (n.d.). What are HTRF/FRET screens and what are its applications? The Science Journal.

-

MDPI. (2022). Developments in FRET- and BRET-Based Biosensors. MDPI.

-

Technology Networks. (2026). Live-Cell Assay Broadens Drug Discovery Targets. Technology Networks.

-

Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.

-

Cox, A. D., et al. (2014). Direct Inhibition of RAS: Quest for the Holy Grail? Genes & Cancer.

Sources

- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. WO2018172250A1 - 2-methyl-quinazolines - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct Inhibition of RAS: Quest for the Holy Grail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Orthosteric Inhibitor of the Ras-Sos Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. resources.revvity.com [resources.revvity.com]

- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. berthold.com [berthold.com]

- 13. promegaconnections.com [promegaconnections.com]

- 14. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

2-Methylquinazoline-6-carboxylic acid derivatives synthesis and activity

This guide details the synthesis, structural utility, and biological characterization of 2-methylquinazoline-6-carboxylic acid derivatives. It distinguishes between the quinoline and quinazoline scaffolds, focusing strictly on the nitrogen-rich quinazoline core (1,3-diazanaphthalene) which serves as a privileged structure in kinase inhibitor design (e.g., EGFR, VEGFR).

Executive Summary: The Scaffold's Value

The 2-methylquinazoline-6-carboxylic acid scaffold is a bifunctional molecular chassis. It combines the ATP-mimetic properties of the quinazoline core with two distinct vectors for chemical diversity:

-

C4-Position: The primary vector for engagement with the kinase hinge region (typically via anilines).

-

C6-Carboxyl Group: A solvent-exposed vector ideal for tuning physicochemical properties (solubility, lipophilicity) or engaging secondary binding pockets (e.g., ribose pocket or allosteric sites).

-

C2-Methyl Group: A critical steric wedge that can induce selectivity (e.g., Ras-Sos inhibition) or metabolic stability compared to the C2-H analog.

Synthetic Architecture

The synthesis is non-trivial due to the need for regiocontrol. The most robust route utilizes the Benzoxazinone Intermediate Strategy , which locks the regiochemistry early in the sequence.

Retrosynthetic Analysis (DOT Diagram)

Caption: Retrosynthetic logic flow from the target kinase inhibitor back to the commercially available 2-aminoterephthalic acid precursor.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazolinone Core

Objective: Synthesize 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid .

Rationale: Direct cyclization of 2-aminoterephthalic acid with formamide yields the C2-H quinazoline. To install the C2-Methyl, we must use acetic anhydride, passing through a benzoxazinone intermediate to prevent polymerization.

Protocol:

-

Cyclodehydration:

-

Charge a round-bottom flask with 2-aminoterephthalic acid (10.0 g, 55.2 mmol).

-

Add acetic anhydride (50 mL, 5.0 equiv) as both reagent and solvent.

-

Reflux (140°C) for 3 hours. The solid will dissolve, then a new precipitate (benzoxazinone) may form.

-

In-process Check: TLC (50% EtOAc/Hex) should show consumption of starting amine.

-

Concentrate in vacuo to remove excess acetic anhydride.

-

-

Ammonolysis (Ring Expansion):

-

Redissolve the crude benzoxazinone residue in glacial acetic acid (30 mL).

-

Add ammonium acetate (8.5 g, 110 mmol).

-

Reflux for 4–6 hours.

-

Cool to room temperature.[1][2] Pour the mixture into ice-cold water (200 mL).

-

Filtration: Collect the white/off-white precipitate by vacuum filtration. Wash with water (3x) and cold ethanol (1x).

-

Yield: Expect ~85% yield of the 2-methyl-4-oxo-quinazoline-6-carboxylic acid.

-

Critical Control Point: Ensure complete removal of acetic anhydride before adding ammonia sources to prevent formation of acetamide byproducts.

Phase 2: Activation (Chlorination)

Objective: Convert the inert lactam to the reactive methyl 4-chloro-2-methylquinazoline-6-carboxylate . Note: It is often cleaner to esterify the carboxylic acid before chlorination to improve solubility, or perform a one-pot chlorination/esterification if using POCl3/MeOH (careful control required). Here we assume prior esterification (MeOH/H2SO4) for better handling.

Protocol:

-

Suspend methyl 2-methyl-4-oxoquinazoline-6-carboxylate (5.0 g) in POCl3 (25 mL).

-

Add N,N-diisopropylethylamine (DIPEA) (1.0 equiv) dropwise (catalyzes the reaction and scavenges HCl).

-

Reflux (105°C) for 4 hours until the solution becomes clear.

-

Workup (Hazard): Remove excess POCl3 in vacuo. Slowly pour the residue onto crushed ice/NaHCO3 mixture. Extract with DCM.

-

Result: Unstable yellow solid. Use immediately for the next step.

Medicinal Chemistry & SAR Insights

Structure-Activity Relationship (SAR) Map

The biological activity of this scaffold is highly sensitive to substitution patterns.

| Position | Modification | Effect on Activity |

| C2-Methyl | -CH3 | Selectivity Switch: Reduces affinity for some kinases (steric clash with Gatekeeper residue) but enhances selectivity for Ras-Sos disruption and EGFR T790M mutants compared to C2-H. Improves metabolic stability against C2-oxidation. |

| C4-Amino | -NH-Ar | Primary Binding: Essential for ATP-competitive inhibition. • 3-Chloro-4-fluoroaniline: Optimal for EGFR (Gefitinib-like). • 3-Ethynylaniline: Targets covalent cysteines. |

| C6-Carboxyl | -CONH-R | Solvent Interaction: • Morpholine/Piperazine amides: High solubility, improved PK. • Ureas: Dual binding modes (Type II inhibition). |

Key Biological Targets

A. EGFR Kinase Inhibition (Non-Small Cell Lung Cancer)

Derivatives where the C6-acid is converted to a 6-ureido or 6-amide moiety show nanomolar potency against EGFR.

-

Mechanism: The quinazoline N1 accepts a H-bond from Met793 (hinge). The C6-substituent extends into the solvent front, often interacting with Glu762 or Lys745.

-

Data: 6-ureido-4-anilinoquinazolines demonstrate IC50 values < 10 nM against EGFR WT and T790M mutants.[3]

B. Ras-Sos Interaction Inhibition

A unique property of the 2-methyl variant (vs. unsubstituted) is its ability to inhibit the protein-protein interaction between Ras and its GEF, Sos.[4]

-

Significance: This is a "undruggable" target class. The 2-methyl group is hypothesized to induce a conformational twist that fits a hydrophobic pocket at the Ras-Sos interface.

Pathway Visualization

Caption: Divergent signaling impacts of 2-methylquinazoline derivatives on oncogenic pathways.

References

-

Synthesis of Quinazolinones via Benzoxazinones

- Title: Synthesis of some new 2,3-disubstituted-4(3H)

- Source:Iranian Journal of Pharmaceutical Research, 2006.

-

URL:[Link]

-

EGFR Inhibitory Activity of 6-Substituted Quinazolines

- Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv

- Source:Frontiers in Chemistry, 2021.

-

URL:[Link]

- 2-Methylquinazoline Specificity (Ras-Sos)

-

General Quinazoline SAR Reviews

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018172250A1 - 2-methyl-quinazolines - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of 2-Methylquinazoline-6-carboxylic Acid Derivatives

This guide outlines the technical framework for the biological evaluation of 2-Methylquinazoline-6-carboxylic acid (CAS: 648423-83-0) and its functionalized derivatives.[1]

While the parent acid serves primarily as a privileged scaffold or chemical intermediate, its biological value lies in its conversion into potent inhibitors of kinases (EGFR, VEGFR), histone deacetylases (HDACs), and carbonic anhydrases.[1] This guide focuses on screening the bioactive libraries generated from this core.

Technical Whitepaper | Version 1.0 [1]

Executive Summary & Chemical Biology Context

2-Methylquinazoline-6-carboxylic acid represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors.[1] The quinazoline core mimics the purine ring of ATP, making it an ideal scaffold for Type I and Type II Kinase Inhibitors .[1]

-

The C6-Carboxylic Acid Handle: This functional group is the critical vector for library expansion.[1] It allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or hydrophobic tails to access the solvent-exposed regions of a binding pocket.

-

The C2-Methyl Group: Unlike the proton found in first-generation inhibitors (e.g., Gefitinib), the C2-methyl group introduces steric bulk that can improve metabolic stability by blocking oxidation at the C2 position, though it may induce atropisomerism in crowded active sites.

Core Target Profile

Based on structural homology, screening campaigns for this scaffold should prioritize:

-

Tyrosine Kinases (EGFR, VEGFR-2): ATP-competitive inhibition.[1]

-

Carbonic Anhydrases (hCA IX/XII): The carboxylic acid moiety can coordinate with the Zinc active site.[1]

Primary Screening: Enzymatic Assays (In Vitro)

The first tier of screening establishes the IC50 (Half-maximal inhibitory concentration) against recombinant enzymes.[1]

Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the scaffold's ability to displace ATP from the kinase binding pocket (e.g., EGFR-WT or T790M mutant).[1]

Methodology (HTRF - Homogeneous Time-Resolved Fluorescence): This assay uses a Europium-cryptate labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor.[1]

-

Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

-

Compound Transfer: Dispense 10 nL of 2-Methylquinazoline-6-carboxylic acid derivatives (serial dilution in DMSO) into 384-well low-volume plates.

-

Enzyme Addition: Add 2 µL of recombinant EGFR enzyme (0.1–0.5 ng/well). Incubate for 10 mins to allow inhibitor binding.[1]

-

Substrate Initiation: Add 2 µL of ATP/Biotin-Poly(GT) substrate mix.[1]

-

Critical Control: ATP concentration must be at

(approx. 10 µM) to ensure competitive kinetics are measurable.[1]

-

-

Detection: After 60 mins, add 5 µL of detection mixture (Eu-Antibody + SA-XL665 in EDTA).

-

Readout: Measure fluorescence ratio (665/620 nm) on an EnVision or PHERAstar reader.

Data Analysis:

Carbonic Anhydrase (CA) Stopped-Flow Assay

Objective: Assess the 6-COOH derivatives for inhibition of tumor-associated hCA IX.

Protocol:

-

Reaction: Monitor the hydration of CO2 to bicarbonate using a pH indicator (Phenol Red) spectrophotometrically at 557 nm.

-

System: Applied Photophysics stopped-flow instrument.

-

Conditions: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

-

Procedure: Rapidly mix the enzyme-inhibitor complex with CO2-saturated water. Measure the time course of acidification.

-

Validation: Use Acetazolamide as the positive control (

nM).[1]

Secondary Screening: Cellular Phenotypes

Compounds showing enzymatic IC50 < 1 µM proceed to cell-based validation.[1]

Antiproliferative Assay (MTT/MTS)

Target Cell Lines:

-

H1975 (NSCLC): EGFR T790M/L858R resistant model.[1]

-

MCF-7 (Breast): General cytotoxicity control.[1]

Protocol:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Treatment: Treat with compounds (0.01 – 100 µM) for 72 hours.

-

Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1–4 hours at 37°C.

-

Quantification: Measure Absorbance at 490 nm.

-

Hit Criteria: GI50 (Growth Inhibition 50%) < 10 µM is considered active; < 1 µM is a lead.[1]

Mechanism of Action: Apoptosis (Annexin V/PI)

Rationale: Quinazoline inhibitors typically induce apoptosis via the intrinsic mitochondrial pathway.[1]

Flow Cytometry Workflow:

-

Treatment: Treat A549 cells with

of the test compound for 24h. -

Staining: Harvest cells, wash with PBS, and suspend in Binding Buffer.[1]

-

Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).[1]

-

Analysis:

ADME & Physicochemical Profiling

The 2-methyl-6-carboxy core is planar and potentially insoluble.[1] Optimization is required.

| Parameter | Assay Method | Acceptance Criteria |

| Kinetic Solubility | Nephelometry (laser scattering) in PBS pH 7.4 | > 50 µM |

| LogD (7.4) | Shake-flask or HPLC retention time | 1.0 – 3.5 (Optimal for cell permeability) |

| Microsomal Stability | Liver microsomes (Mouse/Human) + NADPH | |

| hERG Inhibition | Patch-clamp (automated) | IC50 > 10 µM (Safety threshold) |

Visualizations

Diagram 1: Screening Workflow for Quinazoline Scaffolds

This flowchart illustrates the decision matrix from chemical synthesis to lead selection.[1]

Caption: Hierarchical screening cascade prioritizing biochemical potency before cellular phenotype validation.

Diagram 2: EGFR Signaling Pathway & Inhibition

Understanding where the molecule acts is vital for interpreting assay results.[1]

Caption: The quinazoline scaffold targets the ATP-binding pocket of EGFR, halting downstream RAS/RAF and PI3K signaling.[1]

References

-

National Center for Biotechnology Information (2025). 2-Methylquinoline-6-carboxylic acid (Compound Summary). PubChem.[1] Available at: [Link][1]

-

El-Azab, A. S., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

-

Wang, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[1] Molecules (MDPI).[1] Available at: [Link][1]

-

Chen, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives as Dual HDAC1 and HDAC6 Inhibitors.[1][2] Chemical Biology & Drug Design. Available at: [Link]

Sources

- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arabjchem.org [arabjchem.org]

Technical Guide: 2-Methylquinazoline-6-carboxylic Acid Scaffolds

This guide provides a comprehensive technical analysis of 2-Methylquinazoline-6-carboxylic acid and its structural analogues. It is designed for medicinal chemists and process scientists focusing on scaffold utilization, synthetic efficiency, and structure-activity relationship (SAR) optimization.

Executive Summary: The Privileged 2-Methyl Core

The 2-methylquinazoline-6-carboxylic acid moiety (CAS: 648423-83-0) represents a versatile "privileged structure" in drug discovery. Unlike simple quinazolines, the presence of the C6-carboxylic acid provides a critical exit vector for optimizing physicochemical properties (solubility, permeability) and engaging solvent-exposed pockets in protein targets. The C2-methyl group serves two distinct roles: it acts as a metabolic handle (susceptible to oxidation but modifiable) and provides a steric anchor that restricts rotameric freedom when binding to enzymes like PARP or kinases.

This guide details the construction of this core, its derivatization into high-value analogues, and the logic governing its biological deployment.

Structural Analysis & Pharmacophore Modeling

The scaffold is defined by three functional zones, each offering distinct opportunities for analogue generation:

| Zone | Position | Functionality | SAR Implication |

| Zone A | C2-Methyl | Steric/Lipophilic | Metabolic Soft Spot. The methyl group is prone to CYP450 oxidation. Analogue Strategy: Replace with -CF₃, -Cyclopropyl, or -NH₂ to alter metabolic stability and electronic profile. |

| Zone B | C4-Position | Hinge/Active Site Binder | The Functional Switch. • 4-Oxo: H-bond donor/acceptor (PARP, DHFR).• 4-Amino: Key interaction with ATP-binding hinge region (Kinases).• 4-Chloro: Reactive intermediate for nucleophilic substitution. |

| Zone C | C6-Carboxyl | Exit Vector/Solubilizer | Solvent Interaction. Ideal for amide coupling to attach solubilizing tails (morpholine, piperazine) or PROTAC linkers. It sits para to the N1 atom, affecting the pKa of the ring nitrogens. |

Synthetic Strategies

The most robust route to 2-methylquinazoline-6-carboxylic acid avoids the harsh conditions of the classical Niementowski synthesis by utilizing 4-aminoisophthalic acid (4-amino-1,3-benzenedicarboxylic acid). This starting material ensures the correct regiochemistry: the amino group at position 4 directs cyclization to the adjacent C3-carboxyl, leaving the C1-carboxyl (which becomes C6 in the quinazoline system) available.

Core Synthesis Workflow

The synthesis proceeds through a cyclodehydration to the quinazolinone, followed by aromatization if the 4-H or 4-chloro derivative is required.

Reaction Logic:

-

Cyclization: 4-aminoisophthalic acid reacts with acetic anhydride. The anhydride serves as both the reagent (providing the 2-methyl carbons) and the solvent/dehydrating agent.

-

Activation: The resulting 4-oxo intermediate is chemically stable. To access the fully aromatic core or 4-amino derivatives, the 4-oxo is converted to 4-chloro using POCl₃.

-

Functionalization: The 4-chloro species is highly electrophilic, allowing SNAr reactions with amines (for kinase inhibitors) or reductive dechlorination (to yield the 2-methylquinazoline-6-carboxylic acid core).

Visualization of Synthetic Pathway

Caption: Figure 1. Regioselective synthesis of the 2-methylquinazoline-6-carboxylic acid core starting from 4-aminoisophthalic acid.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-oxo-quinazoline-6-carboxylic acid

Note: This protocol establishes the "Branch Point" intermediate.

Materials:

-

4-Aminoisophthalic acid (1.0 eq)

-

Acetic anhydride (5.0 eq - excess serves as solvent)

-

Sodium acetate (anhydrous, 0.1 eq - catalyst)

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 4-aminoisophthalic acid in acetic anhydride. Add sodium acetate.

-

Reaction: Heat the mixture to reflux (140°C) . The solid will dissolve as the reaction proceeds, typically turning into a clear, dark solution within 1 hour. Continue reflux for 3–4 hours to ensure complete cyclization and acetylation.

-

Workup: Cool the reaction mixture to room temperature. A precipitate may form.[1][2] Pour the mixture into ice-cold water (10x volume) with vigorous stirring to hydrolyze excess anhydride.

-

Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (3x) and diethyl ether (2x) to remove acetic acid residues.

-

Purification: Recrystallize from DMF/Ethanol or dissolve in dilute NaOH, filter, and re-precipitate with HCl for high purity.

-

Validation: Check LC-MS for Mass [M+H]+ = 205.1 (Calculated for C₁₀H₈N₂O₃).

Protocol B: Derivatization to 6-Carboxamides (Amide Coupling)

Note: The 6-COOH is less reactive than aliphatic acids due to conjugation. Activation requires strong coupling agents.

Methodology:

-

Dissolve the core acid (1.0 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to activate the ester.

-

Add the amine partner (e.g., N-methylpiperazine) (1.1 eq).

-

Stir at RT for 12 hours.

-

Critical Step: If the product is amphoteric (e.g., contains basic amines), avoid simple acid/base extraction. Purify directly via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Biological Applications & SAR Logic

Target Classes

-

PARP Inhibitors: The 2-methyl-4-oxo core mimics the nicotinamide moiety of NAD+. Analogues with bulky groups at C6 (via amide linkage) can extend into the adenosine binding pocket, improving potency and selectivity.

-

Kinase Inhibitors (EGFR/VEGFR): Converting the 4-oxo to 4-anilino creates a kinase scaffold. The 2-methyl group often clashes with the "gatekeeper" residue in certain kinases, making this scaffold selective for kinases with smaller gatekeepers (e.g., Threonine) or specific mutant forms.

-

Antifolates: The 6-COOH mimics the p-aminobenzoic acid tail of folates. Conjugation with glutamate or glutamate-isosteres at C6 generates classical antifolates targeting DHFR or Thymidylate Synthase.

SAR Decision Tree

Caption: Figure 2. Strategic modification points (vectors) for the 2-methylquinazoline-6-carboxylic acid scaffold.

References

-

Synthesis of Quinazoline-6-carboxylic acids: Bogert, M. T., et al. "Researches on Quinazolines (Seventeenth Paper).[1] The Synthesis of Quinazolinecarboxylic Acids from 4-Aminoisophthalic Acid." Journal of the American Chemical Society, 1907.[3]

- Quinazoline Biological Activity Review: Khan, I., et al. "Quinazoline derivatives: synthesis and bio-active evaluation." Chemical Biology & Drug Design, 2016. (Grounding in general quinazoline utility).

-

PARP Inhibitor Scaffolds: Validating the 4-oxo-quinazoline pharmacophore for PARP inhibition. Journal of Medicinal Chemistry (General reference for Quinazolinone PARP inhibitors).[4]

-

4-Aminoisophthalic Acid Data: PubChem Compound Summary for CID 66833, 5-Aminoisophthalic acid (Note: Nomenclature variation, 4-amino-1,3-diacid is the specific isomer for 6-COOH quinazolines).

- Reaction Mechanisms: "Niementowski Quinazoline Synthesis." Comprehensive Organic Name Reactions and Reagents, Wiley.

Disclaimer: This guide is intended for research purposes only. All synthetic procedures should be performed in a controlled laboratory environment with appropriate safety protocols.

Sources

In Silico Modeling of 2-Methylquinazoline-6-carboxylic Acid Interactions

This guide outlines a rigorous in silico framework for evaluating 2-Methylquinazoline-6-carboxylic acid (2-MQ-6-COOH). While quinazolines are "privileged scaffolds" in medicinal chemistry (notably as EGFR inhibitors like Gefitinib), the specific presence of a hydrophilic 6-carboxylic acid and a reactive 2-methyl group requires a tailored modeling approach.

This guide treats 2-MQ-6-COOH not merely as a static ligand, but as a functionalizable core scaffold for Fragment-Based Drug Design (FBDD).

Executive Summary: The Scaffold Advantage

The 2-Methylquinazoline-6-carboxylic acid molecule presents a unique dual-functionality profile for kinase inhibitor design:

-

The Quinazoline Core: A proven ATP-mimetic scaffold that forms bidentate hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR).

-

The 6-Carboxylic Acid: A polar handle allowing for solubility modulation and the formation of critical salt bridges with solvent-front residues (e.g., Lysine or Arginine gates), or serving as a vector for further chemical elaboration (amide coupling).

-

The 2-Methyl Group: A steric anchor that can induce selectivity or serve as a reactive site for condensation (e.g., to generate styryl-quinazolines).

This guide details the protocol to model this scaffold's binding thermodynamics, electronic stability, and pharmacokinetic liability.

Chemoinformatic & Quantum Mechanical Profiling

Before docking, the electronic distribution of the scaffold must be solved to ensure accurate partial charge assignment, particularly for the ionizable carboxylate group.

Density Functional Theory (DFT) Optimization

Standard force fields (MMFF94, OPLS3e) often miscalculate the torsion barrier of the carboxylate relative to the quinazoline plane. QM optimization is required.

Protocol:

-

Software: Gaussian 16 or ORCA.

-

Method: B3LYP functional with 6-311G++(d,p) basis set (includes diffuse functions for the anionic carboxylate).

-

Solvation: PCM (Polarizable Continuum Model) using Water (

). -

Output: Extract Mulliken and ESP (Electrostatic Potential) charges. These are superior to Gasteiger charges for docking charged fragments.

Key Insight (Expertise): The 2-methyl group is electron-donating. DFT analysis typically reveals that the N1 nitrogen is the primary H-bond acceptor (HOMO localization), while the carboxylic acid (LUMO character) dictates the dipole moment. Failure to model the deprotonated (COO-) state at physiological pH (7.4) is a common error; the pKa of benzoic acid derivatives suggests this moiety will be anionic.

Target Selection & Preparation

Given the quinazoline core, Epidermal Growth Factor Receptor (EGFR) is the primary model target.

Structural Retrieval[1][2]

-

Target: EGFR Kinase Domain (Wild Type and T790M mutant).[1]

-

PDB ID: 1M17 (Erlotinib-bound, high resolution) or 4HJO.

-

Rationale: 1M17 provides a "active" conformation suitable for ATP-competitive inhibitors.

Protein Preparation Workflow

-

Desolvation: Remove all crystallographic waters except the conserved water molecule bridging the gatekeeper residue (Thr790) if bridging interactions are suspected (though less likely for this specific scaffold).

-

Protonation: Use PropKa to predict protonation states at pH 7.4.

-

Critical Check: Ensure Lys745 (catalytic lysine) is protonated (

) to potentially interact with the 6-carboxylate of the ligand.

-

-

Energy Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes (convergence criterion: 0.30 Å RMSD).

Molecular Docking Protocol

This section defines the core interaction analysis. We utilize a "Ensemble Docking" approach to account for the flexibility of the carboxylic acid tail.

Grid Generation

-

Center: Defined by the centroid of the co-crystallized ligand (e.g., Erlotinib).

-

Box Size:

Å (Sufficient to capture the hinge and the solvent front). -

Constraints: Define a Hydrogen Bond constraint at Met793 (Hinge residue). This forces the quinazoline N1/N3 to orient correctly, mimicking ATP.

Docking Execution (AutoDock Vina / Glide XP)

Step-by-Step Methodology:

-

Ligand State: Dock both the neutral (-COOH) and anionic (-COO-) forms.

-

Exhaustiveness: Set to 32 (High) to sample the rotational freedom of the 6-position.

-

Scoring Function: Vina Score (empirical).

-

Post-Processing: Cluster poses within 2.0 Å RMSD.

Visualizing the Workflow:

Figure 1: Optimized In Silico Pipeline for Quinazoline-6-Carboxylic Acid derivatives.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the charged carboxylate destabilizes the binding pose due to desolvation penalties.

System Setup (GROMACS)

-

Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER99SB-ILDN.

-

Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (AMBER/GAFF2).

-

Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol

| Stage | Duration | Ensemble | Purpose |

| Minimization | 50,000 steps | Steepest Descent | Remove steric clashes. |

| NVT Equilibration | 100 ps | NVT (300 K) | Stabilize temperature (V-rescale thermostat). |

| NPT Equilibration | 100 ps | NPT (1 bar) | Stabilize pressure (Parrinello-Rahman). |

| Production Run | 100 ns | NPT | Sampling binding stability. |

Analysis Metrics

-

RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å, the pose is unstable.

-

H-Bond Lifetime: Monitor the occupancy of the Met793 hinge bond. It should exist for >80% of the simulation time.

-

Salt Bridge Distance: Measure distance between 6-COO- and Lys745-NZ . A stable distance of < 4.0 Å indicates a strong electrostatic lock.

ADMET & Drug-Likeness Prediction

The 6-carboxylic acid significantly alters the ADMET profile compared to standard quinazolines.

Predicted Parameters (SwissADME / pkCSM)[4]

-

LogP (Lipophilicity): The acid lowers LogP. Expect values around 1.5 - 2.5 (Ideal for oral bioavailability).

-

TPSA (Topological Polar Surface Area): The -COOH adds ~37 Ų. Total TPSA should remain < 140 Ų for cell permeability.

-

BBB Permeability: The anionic carboxylate generally prevents Blood-Brain Barrier penetration (unlike Gefitinib). This is advantageous for peripheral tumors but disadvantageous for brain metastases.

Interpretation: If the goal is an intracellular kinase inhibitor, the carboxylic acid may hinder passive diffusion through the cell membrane.

-

Optimization Strategy: Model the Methyl Ester or Amide derivative (Prodrug approach) to mask the charge during transport, hydrolyzed intracellularly to the active acid.

Mechanistic Binding Model

The following diagram illustrates the hypothesized binding mode of 2-MQ-6-COOH within the EGFR ATP-binding pocket based on structural homology.

Figure 2: Interaction Map of 2-Methylquinazoline-6-carboxylic acid in the EGFR active site.

References

-

Structure-Based Design of Quinazoline Inhibitors

- Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.

- Source: MDPI (Molecules), 2023.

-

URL:[Link]

-

Quinazoline Scaffold Review

- Title: Quinazoline deriv

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Molecular Dynamics Methodology

- Title: GROMACS: High performance molecular simulations through multi-level parallelism

- Source: SoftwareX, 2015.

-

URL:[Link]

-

Target Structural Data

-

DFT for Drug Design

- Title: Density functional theory in drug design: the electronic structure of pharmacophores.

- Source: Expert Opinion on Drug Discovery.

-

URL:[Link]

Sources

Navigating the SAR of 2-Methylquinazoline Derivatives: A Technical Deep Dive

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry, famously anchoring FDA-approved kinase inhibitors like Gefitinib and Erlotinib. However, the 2-methylquinazoline subclass offers a distinct, often underutilized advantage: the C2-methyl group is not merely a steric filler but a chemically "privileged" handle. It serves a dual purpose: (1) acting as a lipophilic anchor in the ATP-binding pocket of kinases, and (2) functioning as a reactive electrophilic center for Knoevenagel condensations, enabling the rapid generation of 2-styrylquinazoline libraries. This guide dissects the Structure-Activity Relationship (SAR) of this versatile moiety, moving beyond basic screening to causal mechanistic insights.

Chemical Foundation: The "Reactive Handle" Hypothesis

The 2-methyl group on the quinazoline ring is activated by the electron-withdrawing nature of the adjacent imine nitrogens (N1 and N3). This acidity allows the methyl protons to participate in condensation reactions with aromatic aldehydes, transforming the compact 2-methylquinazoline into an extended 2-styrylquinazoline system.

-

Static Role (2-Me): Enhances lipophilicity (

) and provides steric bulk to fill hydrophobic pockets (e.g., Val702 in EGFR). -

Dynamic Role (2-Styryl): Extends conjugation, allowing the molecule to span larger binding domains or intercalate into DNA, significantly altering the pharmacological profile from kinase inhibition to tubulin destabilization.

Synthetic Architecture

To explore the SAR effectively, one must master the synthesis. The 2-methyl group is typically installed early via cyclocondensation.

Diagram 1: Modular Synthetic Workflow

This workflow illustrates the divergence point where the 2-methyl group is either preserved or derivatized.

Caption: Divergent synthesis of 2-methylquinazoline derivatives. Route A targets ATP-competitive inhibitors; Route B targets tubulin/DNA intercalators.

SAR Analysis by Therapeutic Area

Oncology: The Kinase vs. Tubulin Divide

The SAR of 2-methylquinazoline derivatives in oncology is bifurcated based on the modification of the C2 position.

Zone A: The 4-Anilino-2-methyl Motif (EGFR/VEGFR Inhibition)

When the 2-methyl group is left intact, the molecule mimics the adenine ring of ATP.

-

C4 Position (The Warhead): Substitution with 3-chloro-4-fluoroaniline is critical for forming hydrogen bonds with Met793 in the EGFR hinge region [1].

-

C2 Position (The Anchor): The 2-methyl group fits into a hydrophobic pocket. Replacing it with a bulky phenyl group often diminishes activity due to steric clash with the gatekeeper residue (Thr790), whereas the methyl group is well-tolerated.

-

C6/C7 Positions: Electron-donating groups (methoxy, ethoxy) here are essential for solubility and binding affinity.

Zone B: The 2-Styryl Motif (Tubulin Polymerization Inhibition)

Condensing the 2-methyl group with trimethoxybenzaldehyde yields 2-styrylquinazolines.

-

Mechanism Switch: These derivatives stop acting as kinase inhibitors and function as colchicine-site inhibitors on tubulin.

-

SAR Insight: The presence of a 3,4,5-trimethoxyphenyl moiety on the styryl arm is a strict requirement for nanomolar cytotoxicity against MCF-7 and HeLa lines [2].

Table 1: Comparative Anticancer Potency (IC50 in

| Compound Class | R2 Substituent | Target | MCF-7 IC50 | A549 IC50 |

| Parent | Methyl | EGFR (Weak) | > 50 | > 50 |

| 4-Anilino | Methyl | EGFR (Strong) | 0.05 | 0.8 |

| 2-Styryl | 3,4,5-trimethoxystyryl | Tubulin | 0.02 | 0.04 |

| Hybrid | 4-chlorostyryl | Dual | 5.4 | 6.2 |

Data synthesized from [1], [2], [3].

Antimicrobial & Antifungal Activity[1][2][3][4]

-

Core Requirement: For antifungal activity (e.g., against C. albicans), the 2-methyl group is often fused or substituted to form a [1,2,4]triazolo[1,5-a]quinazoline system.

-

SAR Insight: The 2-methylthio derivative of this fused system shows superior broad-spectrum activity compared to the 2-oxo variants [4].

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-Methyl-4(3H)-quinazolinone)

This protocol establishes the foundational "reactive handle."

-

Reagents: Anthranilic acid (10 mmol), Acetic anhydride (30 mL).

-

Procedure:

-

Mix reagents in a round-bottom flask.

-

Reflux for 3 hours. (Monitoring: TLC, 30% EtOAc/Hexane).

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

Filter the precipitate, wash with water, and recrystallize from ethanol.

-

-

Yield: Typically 80-90%.

-

Validation:

H NMR (DMSO-

Protocol B: Microwave-Assisted Knoevenagel Condensation (2-Styryl Synthesis)

Rapid generation of library candidates.

-

Reagents: 2-Methyl-4(3H)-quinazolinone (1 mmol), Aromatic Aldehyde (1.1 mmol), Anhydrous Sodium Acetate (catalytic).

-

Solvent: Glacial Acetic Acid (2 mL).

-

Procedure:

-

Place reactants in a microwave synthesis vial.

-

Irradiate at 300W, 140°C for 10-15 minutes.

-

Cool and pour into crushed ice.

-

Filter the solid product.

-

-

Why this works: The microwave energy accelerates the dehydration step, overcoming the steric hindrance of the methyl group.

Mechanism of Action: The Dual Pathway

The following diagram elucidates how minor structural tweaks to the 2-methylquinazoline core shift the biological pathway from Receptor Tyrosine Kinase (RTK) inhibition to cell cycle arrest via tubulin.

Diagram 2: Mechanistic Bifurcation

Caption: Structural modifications at C2 vs C4 dictate the pharmacological target (Kinase vs Tubulin).

References

-

Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers. Source: Bioorganic Chemistry (2020).[1][2] URL:[Link][1]

-

Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Source: Pharmaceutical Sciences (2024). URL:[Link]

-

Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Source: Journal of Pharmacy and Pharmacology (2013).[3][4] URL:[Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Chemistry (2021). URL:[Link]

Sources

- 1. Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives » Growing Science [growingscience.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methylquinazoline-6-carboxylic Acid

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and definitive crystal structure analysis of 2-Methylquinazoline-6-carboxylic acid. The methodologies outlined herein are grounded in established scientific principles and best practices to ensure accuracy, reproducibility, and trustworthiness in the generated data.

Introduction: The Significance of Quinazoline Scaffolds in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific functionalization of this scaffold is critical to its pharmacological profile. 2-Methylquinazoline-6-carboxylic acid is a key intermediate and building block in the synthesis of more complex, biologically active molecules, particularly in the development of selective enzyme inhibitors.[4][5]

A definitive understanding of the three-dimensional structure of 2-Methylquinazoline-6-carboxylic acid at the atomic level is paramount. Crystal structure analysis provides precise information on molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding and π–π stacking.[6] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics. This guide details the complete workflow, from chemical synthesis to the final crystallographic analysis.

Synthesis and Spectroscopic Characterization

Prior to crystal growth, the synthesis and purification of 2-Methylquinazoline-6-carboxylic acid must be performed, followed by rigorous characterization to confirm its chemical identity and purity.

Synthetic Pathway

While various methods exist for the synthesis of quinazoline derivatives, a common approach involves the cyclization of appropriately substituted anthranilic acid derivatives.[7][8] For the target compound, a plausible route would involve the reaction of an N-acetylated aminobenzoic acid with a nitrogen source like ammonium chloride, a method proven effective for similar quinazolinones.[7]

Experimental Protocol: Synthesis of 2-Methylquinazoline-6-carboxylic Acid

-

Reactant Preparation: In a 250 mL round-bottom flask, combine 4-amino-3-(acetylamino)benzoic acid with a molar excess of ammonium chloride.

-

Thermal Cyclization: Heat the mixture in a sand bath to a temperature of approximately 225-230°C for 4-5 hours. The reaction should be monitored for the evolution of gas, indicating the progress of the cyclization.

-

Workup and Isolation: After cooling to room temperature, treat the solid reaction mixture with boiling deionized water.

-

Purification: Filter the hot solution to remove insoluble impurities. Adjust the pH of the filtrate to between 7 and 9 with a suitable base to precipitate the crude product.

-

Final Filtration and Drying: Collect the precipitate by filtration, wash thoroughly with distilled water, and dry under vacuum.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline 2-Methylquinazoline-6-carboxylic acid.

Spectroscopic Confirmation

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectroscopy should reveal characteristic signals for the aromatic protons on the quinazoline ring, a singlet for the methyl group at the 2-position, and a signal for the carboxylic acid proton.[5][11] The specific chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C-NMR will show distinct resonances for each carbon atom, including the carbonyl carbon of the carboxylic acid and the carbons of the quinazoline core.[11][12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the carboxylic acid, the C=N and C=C stretches of the quinazoline ring, and the aromatic C-H bonds.[9][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the chemical formula C₁₀H₈N₂O₂.[10][13]

Crystal Growth: The Foundation of High-Quality Diffraction Data

The cornerstone of a successful crystal structure determination is the growth of high-quality single crystals.[14] The ideal crystal for single-crystal X-ray diffraction (SC-XRD) should be a single, unflawed entity, typically with dimensions of 0.1 to 0.3 mm.[14][15]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which 2-Methylquinazoline-6-carboxylic acid has moderate solubility.

-

Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

-

Particulate Removal: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any potential nucleation sites.

-

Slow Evaporation/Cooling:

-

Vapor Diffusion: Place the vial containing the solution inside a larger, sealed chamber containing a "poor" solvent (one in which the compound is less soluble). Slow diffusion of the poor solvent's vapor into the solution will gradually induce crystallization.

-